molecular formula C21H16FN5O2 B2681606 8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 842971-78-2

8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2681606
CAS No.: 842971-78-2
M. Wt: 389.39
InChI Key: ZMQCSXJFEHDFOA-UHFFFAOYSA-N
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Description

8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical reagent designed for investigative neuroscience and psychopharmacology research. This compound belongs to the imidazo[2,1-f]purine-2,4-dione class of molecules, which are recognized in scientific literature as a promising scaffold for developing novel bioactive agents targeting the serotonergic system . Specifically, close structural analogs of this compound have been identified as potent serotonin 5-HT1A receptor ligands, demonstrating high binding affinity and functional activity in preclinical models . Researchers are exploring these derivatives for their potential antidepressant-like activity, as evidenced by studies showing significant effects in standard behavioral tests such as the forced swim test . The mechanism of action for this compound class involves modulation of key signaling pathways coupled to the 5-HT1A receptor, including the regulation of adenylyl cyclase (cAMP) activity and the phosphorylation of extracellular signal-regulated kinases (ERK1/2) . The presence of the 2-fluorophenyl substituent is a critical structural feature that influences both the receptor binding affinity and functional efficacy of the molecule, allowing researchers to study structure-activity relationships in detail . This product is intended for in vitro and ex vivo applications to advance the understanding of serotonin receptor pharmacology and to support the development of new therapeutic candidates for neuropsychiatric disorders. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult all relevant safety data sheets and handle this material in accordance with their institutional guidelines for laboratory chemicals.

Properties

IUPAC Name

6-(2-fluorophenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-4-3-5-9-13)27(20(26)23-18)15-11-7-6-10-14(15)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQCSXJFEHDFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known as AZ-853, is a derivative of imidazopurine that has garnered attention for its potential biological activities, particularly as a partial agonist at the serotonin 5-HT1A receptor. This receptor is a significant target in the development of antidepressant therapies , given its role in mood regulation and anxiety.

Chemical Structure and Properties

The molecular structure of AZ-853 can be represented as follows:

PropertyDetails
Molecular Formula C22H21N5O2
Molecular Weight 375.43 g/mol
CAS Number 922483-61-2

AZ-853 operates primarily through its interaction with the 5-HT1A receptor , where it exhibits partial agonistic activity. This mechanism is crucial for its antidepressant-like effects observed in various preclinical studies. The compound's ability to penetrate the blood-brain barrier enhances its efficacy in modulating serotonergic signaling pathways.

Antidepressant-Like Effects

In a series of studies evaluating the antidepressant-like properties of AZ-853, it was demonstrated that:

  • Forced Swim Test (FST) : AZ-853 showed significant antidepressant-like activity in mouse models when administered both acutely and repeatedly. The results indicated a reduction in immobility time, suggesting an antidepressant effect mediated by serotonin receptor activation .
  • Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including good brain penetration and a safety profile devoid of anticholinergic effects. However, some side effects such as mild sedation and lipid metabolism disturbances were noted after repeated administration .

Comparative Studies

AZ-853 was compared with another derivative, AZ-861. While both compounds displayed antidepressant properties, AZ-861 had a stronger agonistic action across various functional assays. Notably:

  • AZ-853 : Demonstrated more potent antidepressant-like effects likely due to better brain penetration.
  • AZ-861 : Induced less weight gain but showed stronger α1-adrenolytic effects leading to decreased systolic blood pressure .

Case Studies and Research Findings

Several studies have explored the biological activity of AZ-853:

  • Study on Pharmacological Profile : A comprehensive evaluation highlighted that AZ-853 not only acted on the 5-HT1A receptor but also influenced other neurotransmitter systems, indicating a multifaceted approach to modulating mood .
  • Safety Profile Assessment : Investigations into the safety profile revealed that while AZ-853 did not exhibit significant adverse effects on serum glucose levels or induce anticholinergic symptoms, it did lead to mild sedation and potential lipid metabolism changes upon prolonged use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The imidazo[2,1-f]purine-2,4-dione scaffold allows extensive modification. Key analogs and their differences are summarized below:

Compound Substituents Molecular Weight (g/mol) Key Findings Reference
8-(2-Fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione (Target Compound) 8: 2-Fluorophenyl; 1,3: Methyl; 7: Phenyl 413.39 Potent 5-HT₁A affinity (Ki = 6.2 nM); moderate metabolic stability; antidepressant effect at 2.5 mg/kg .
AZ-861 8: 3-Trifluoromethylphenyl; 1,3: Methyl; 7: Phenyl 457.41 Stronger 5-HT₁A agonism (EC₅₀ = 0.8 nM) but poorer brain penetration vs. target compound .
8-(3-Chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl analog 8: 3-Chlorophenyl; 7: 4-Fluorophenyl; 1,3: Methyl 423.83 Higher logP (4.22) and molecular weight; untested for CNS activity .
Compound 3i (Zagórska et al., 2016) 8: 2-Fluorophenyl-piperazinylpentyl chain; 1,3,7: Methyl 558.61 Most potent antidepressant in vivo (2.5 mg/kg); anxiolytic effect comparable to diazepam .
8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl analog 8: 2-Hydroxyphenyl; 1,3: Methyl; 7: Phenyl 387.39 Lower logP (3.5) due to hydroxyl group; pKa 9.11 suggests ionizable phenol .

Impact of Substituents on Pharmacological Activity

  • Fluorine vs. Trifluoromethyl : The 2-fluorophenyl group in the target compound balances receptor affinity and lipophilicity, enabling brain penetration. In contrast, 3-trifluoromethylphenyl (AZ-861) increases 5-HT₁A agonism but reduces bioavailability due to higher molecular weight .
  • Piperazinylalkyl Chains : Adding a piperazinylpentyl chain (Compound 3i) enhances 5-HT₁A/5-HT₇ dual affinity but reduces PDE4B/PDE10A inhibition .

Q & A

Advanced Research Question

Dose optimization : Lower doses (1.25 mg/kg) retain antidepressant activity while reducing sedation .

Structural tweaks : Replace the trifluoromethyl group with polar substituents to decrease lipophilicity and off-target binding.

Combination therapy : Co-administration with 5-HT7 antagonists to enhance specificity .

How can conflicting in vitro and in vivo data on anxiolytic efficacy be reconciled?

Advanced Research Question
While in vitro assays may show modest 5-HT1A affinity, in vivo anxiolytic effects (e.g., in the four-plate test) depend on metabolite formation and BBB penetration. For example, derivative 3i’s first-pass metabolism generates active metabolites with higher brain bioavailability . Methodological steps include:

Metabolite profiling : Identify active metabolites via LC-MS/MS.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma exposure with behavioral outcomes.

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